molecular formula C12H27NO5 B14534191 4-Tert-butylperoxy-4-methylpentan-2-ol;methylcarbamic acid CAS No. 62299-50-7

4-Tert-butylperoxy-4-methylpentan-2-ol;methylcarbamic acid

Cat. No.: B14534191
CAS No.: 62299-50-7
M. Wt: 265.35 g/mol
InChI Key: UXMPOXOSWSSRGO-UHFFFAOYSA-N
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Description

4-Tert-butylperoxy-4-methylpentan-2-ol;methylcarbamic acid is an organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a tert-butylperoxy group, a methyl group, and a carbamic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylperoxy-4-methylpentan-2-ol involves the alkylation of tert-butyl hydroperoxide with 1,3-diols, resulting in hydroxy-containing ditertiary peroxides. These peroxides are then oxidized using pyridinium chlorochromate to form carbonyl-containing peroxides . The reaction conditions typically involve room temperature and the presence of oxygen for oxidation processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylperoxy-4-methylpentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pyridinium chlorochromate for oxidation and various reducing agents for reduction reactions. The conditions often involve room temperature and atmospheric pressure, making the reactions relatively mild and easy to control.

Major Products Formed

The major products formed from these reactions include carbonyl-containing peroxides, hydroxyl-containing compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Tert-butylperoxy-4-methylpentan-2-ol;methylcarbamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butylperoxy-4-methylpentan-2-ol involves the formation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative stress and other biochemical effects. The pathways involved include the activation of oxidative enzymes and the modulation of redox-sensitive signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylperoxy-4-methylpentan-2-ol is unique due to its combination of a tert-butylperoxy group and a hydroxyl group, providing distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications where other compounds may not perform as effectively .

Properties

CAS No.

62299-50-7

Molecular Formula

C12H27NO5

Molecular Weight

265.35 g/mol

IUPAC Name

4-tert-butylperoxy-4-methylpentan-2-ol;methylcarbamic acid

InChI

InChI=1S/C10H22O3.C2H5NO2/c1-8(11)7-10(5,6)13-12-9(2,3)4;1-3-2(4)5/h8,11H,7H2,1-6H3;3H,1H3,(H,4,5)

InChI Key

UXMPOXOSWSSRGO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OOC(C)(C)C)O.CNC(=O)O

Origin of Product

United States

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